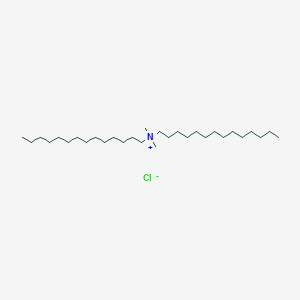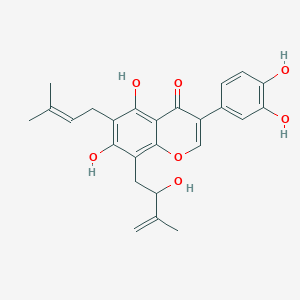
Millewanin H
描述
Synthesis Analysis
Millewanin H is a natural product found in Millettia pachycarpa . It is one of the isoflavonoids originating from Millettia . The general biosynthetic pathways of isoflavonoids in legumes involve chalcone isomerase (CHI) and isoflavone synthase (IFS) .Molecular Structure Analysis
The molecular formula of Millewanin H is C25H26O7 . It has a molecular weight of 438.5 g/mol .Chemical Reactions Analysis
Millewanin H is one of the isoflavonoids that have been isolated from the leaves of Millettia pachycarpa .Physical And Chemical Properties Analysis
Millewanin H has a molecular weight of 438.5 g/mol . It is a hydroxyisoflavone and a secondary alcohol .科学研究应用
Antiestrogenic Activity in Medical Therapies
Millewanin H has been identified as a compound with antiestrogenic activity . This property is significant in the development of medical therapies for conditions that are influenced by estrogen levels, such as certain types of breast cancer. By reducing the activity of estrogen, Millewanin H could potentially be used to slow down or inhibit the growth of estrogen-dependent tumors.
Pharmacological Potential in Cancer Treatment
Research has highlighted the pharmacological properties of Millettia isoflavonoids, including Millewanin H, against major diseases like cancer . Its role in inhibiting certain cellular activities could be pivotal in developing new anticancer drugs, particularly in targeting specific pathways involved in cancer cell proliferation.
Biochemical Role as a Metabolite
In biochemistry, Millewanin H is classified as a metabolite , which means it could be a product of or an intermediary in metabolic reactions within organisms. Understanding its role in metabolic pathways can provide insights into how certain substances are processed biologically and can lead to the discovery of new biochemical functions.
作用机制
Millewanin H is a hydroxyisoflavone, a class of organic compounds that are bioactive and have been found to exhibit various pharmacological activities . This compound is isolated from the leaves of Millettia pachycarpa .
Target of Action
Millewanin H primarily targets estrogen receptors . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .
Mode of Action
Millewanin H exhibits antiestrogenic activity . This means that it acts to reduce estrogenic activity in the body, either by reducing the amount of estrogen or by reducing the activity of whatever estrogen is present .
Biochemical Pathways
Given its antiestrogenic activity, it is likely that it interferes with the normal signaling pathways of estrogen and its receptors .
Pharmacokinetics
Like other isoflavones, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Millewanin H’s action are primarily related to its antiestrogenic activity. By reducing the activity of estrogen, it can potentially influence a wide range of biological processes that are regulated by this hormone .
Action Environment
The action, efficacy, and stability of Millewanin H can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
安全和危害
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIZFURFGRHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103874 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Millewanin H | |
CAS RN |
874303-34-1 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer effects of Millewanin H, and how does this relate to its presence in Cudrania tricuspidata?
A: Research indicates that Millewanin H, isolated from the leaves of Cudrania tricuspidata [], exhibits cytotoxic effects against HL-60 cells, a human leukemia cell line []. While the exact mechanism of action remains unclear, this finding suggests Millewanin H might have potential as an anti-cancer agent. Further research is needed to elucidate its mechanism, efficacy, and safety profile.
Q2: Does Millewanin H exhibit other biological activities besides its cytotoxic effects?
A: The provided research focuses solely on the cytotoxic activity of Millewanin H against HL-60 cells []. Its potential for other biological activities, such as anti-inflammatory or antioxidant properties, remains unexplored based on the available data. Further investigation is required to fully understand the range of Millewanin H's biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
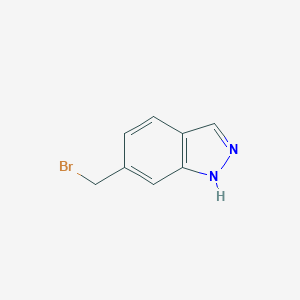

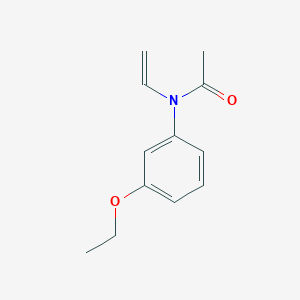

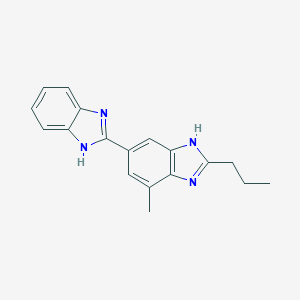
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
